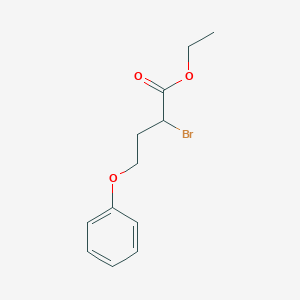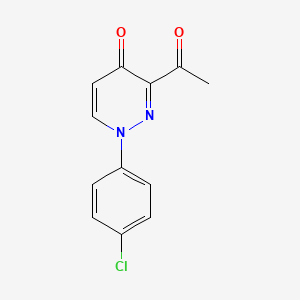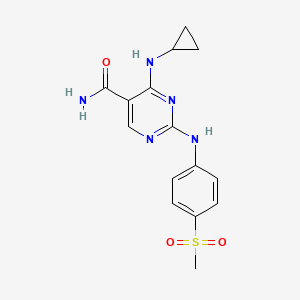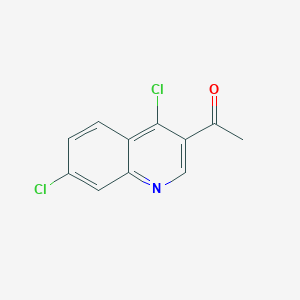
1-(4,7-Dichloro-quinolin-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7-Dichloro-quinolin-3-yl)-ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone typically involves the chlorination of quinoline derivatives followed by the introduction of an ethanone group. Common reagents used in the synthesis include:
- Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Acetylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination and acetylation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient chlorination.
- Catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4,7-Dichloro-quinolin-3-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-(4,7-Dichloro-quinolin-3-yl)-ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,7-Dichloro-quinolin-3-yl)-ethanone depends on its specific biological target
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-quinolin-3-yl)-ethanone: Lacks one chlorine atom compared to 1-(4,7-Dichloro-quinolin-3-yl)-ethanone.
1-(4,7-Dichloro-quinolin-3-yl)-methanol: Contains a hydroxyl group instead of a carbonyl group.
1-(4,7-Dichloro-quinolin-3-yl)-acetic acid: Contains a carboxylic acid group instead of a carbonyl group.
Uniqueness
This compound is unique due to the presence of two chlorine atoms in the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H7Cl2NO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-(4,7-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-4-7(12)2-3-8(10)11(9)13/h2-5H,1H3 |
InChI Key |
YRFMLXLGBHNZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




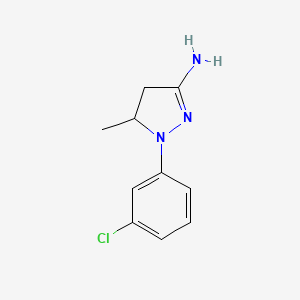
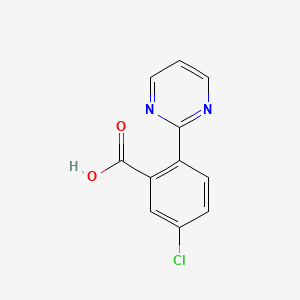


![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)

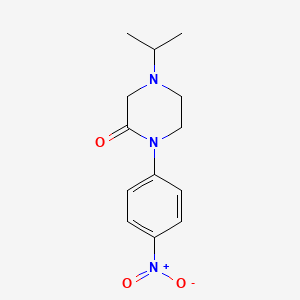
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
